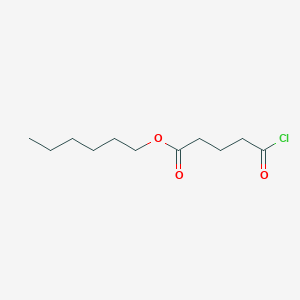

Hexyl 5-chloro-5-oxopentanoate

Description

Overview of Pentanoic Acid Derivatives in Modern Organic Synthesis

Pentanoic acid, also known as valeric acid, is a straight-chain carboxylic acid with the formula CH₃(CH₂)₃COOH. wikipedia.org Its derivatives are a cornerstone in various fields of organic synthesis. The primary use of pentanoic acid is in the creation of its esters, known as pentanoates or valerates. wikipedia.orgatamanchemicals.com These esters, particularly those with volatile alcohol components, are known for their pleasant, fruity odors and are widely used in the perfume, cosmetic, and food industries as flavoring and fragrance agents. wikipedia.orgatamanchemicals.com

Beyond these applications, the carbon skeleton of pentanoic acid serves as a valuable building block in the synthesis of more complex molecules. Its derivatives can be modified at various positions to introduce new functional groups, making them versatile starting materials for constructing pharmaceuticals and other target molecules. google.com For example, steroid-based drugs are often formulated as valerate (B167501) esters to modify their pharmacokinetic properties. wikipedia.org The reactivity of the carboxylic acid group and the α-carbon allows for a wide range of chemical transformations. msu.edu

| Pentanoic Acid Derivative | Structure | Primary Application/Use | Reference |

|---|---|---|---|

| Pentanoic Acid (Valeric Acid) | CH₃(CH₂)₃COOH | Synthesis of esters, food additive. | wikipedia.orgatamanchemicals.com |

| Ethyl Pentanoate (Ethyl Valerate) | CH₃(CH₂)₃COOCH₂CH₃ | Food additive, fruity flavoring. | wikipedia.orgatamanchemicals.com |

| Pentyl Pentanoate (Pentyl Valerate) | CH₃(CH₂)₃COOCH₂(CH₂)₃CH₃ | Food additive, perfumes. | wikipedia.orgatamanchemicals.com |

| Betamethasone Valerate | Steroid ester | Pharmaceutical (corticosteroid). | wikipedia.org |

Significance of Ester and Acyl Halide Functionalities in Multistep Synthetic Pathways

Ester and acyl halide functional groups are fundamental pillars of multistep organic synthesis, largely due to their distinct and predictable reactivity. ualberta.canumberanalytics.com Acyl halides, particularly acyl chlorides, are among the most reactive carboxylic acid derivatives. numberanalytics.comfiveable.me Their high reactivity stems from the presence of a good leaving group (the halide ion) attached to the carbonyl carbon, making them excellent electrophiles for acylation reactions. libretexts.org They react readily with a wide range of nucleophiles—including alcohols, amines, and water—to form esters, amides, and carboxylic acids, respectively. libretexts.orgnumberanalytics.com This reactivity makes them indispensable for creating these functional groups, often in reactions that are irreversible and high-yielding. libretexts.org

In contrast, esters are significantly less reactive than acyl halides. ualberta.ca This lower reactivity allows them to remain stable under conditions that would transform an acyl halide. This differential reactivity is a powerful tool in multistep synthesis, enabling chemists to perform reactions at one site of a molecule (e.g., an acyl halide) while leaving another site (e.g., an ester) untouched—a concept known as chemoselectivity. scribd.com Esters can be selectively hydrolyzed back to carboxylic acids under acidic or basic conditions, or reduced to alcohols using strong reducing agents like lithium aluminum hydride. fiveable.memsu.edu This makes the ester group useful both as a stable functional group in a final product and as a protected form of a carboxylic acid or alcohol during a synthetic sequence. msu.edu

Contextualization of Hexyl 5-chloro-5-oxopentanoate as a Bifunctional Synthetic Reagent

This compound is a prime example of a bifunctional reagent, a class of compounds that possess two distinct reactive sites. nature.comnih.gov Such reagents are highly valued in organic synthesis because they can be used to form complex structures in a controlled, stepwise manner, often with improved atom economy. iupac.orgresearchgate.net The structure of this compound features two different carboxylic acid derivatives within the same molecule: a highly reactive acyl chloride at one end and a relatively stable hexyl ester at the other.

The key to its utility lies in the chemoselective reactivity of these two groups. The acyl chloride terminus is a potent electrophile, poised to react swiftly with nucleophiles to form a new bond. For instance, in a reaction with an amine or an alcohol, the acyl chloride will readily form an amide or a different ester, respectively, under mild conditions where the hexyl ester group remains inert. This selective reactivity was demonstrated in a recent study where a similar compound, (R)-methyl 5-chloro-3-methyl-5-oxopentanoate, was reacted with a chloro-substituted indole (B1671886) to selectively form an amide bond at the acyl chloride position, leaving the methyl ester intact. sci-hub.se

Once the desired transformation at the acyl chloride site is complete, the hexyl ester at the other end of the molecule becomes available for further synthetic manipulation. It can be hydrolyzed to a carboxylic acid or reduced to a primary alcohol, providing a secondary point of modification. This bifunctional nature allows this compound to act as a linker or a building block for introducing a five-carbon chain with reactive handles at both ends, facilitating the efficient construction of complex molecular architectures.

| Property | This compound (Predicted) | Methyl 5-chloro-5-oxopentanoate (CAS: 1501-26-4) | Reference |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₉ClO₃ | C₆H₉ClO₃ | |

| Molecular Weight | 234.72 g/mol | 164.60 g/mol | |

| Boiling Point | Higher than methyl ester due to larger alkyl chain | 110 °C / 17 mmHg | |

| Density | Likely lower than methyl ester | 1.191 g/mL at 25 °C | |

| Reactivity Profile | Bifunctional: Reactive acyl chloride, stable hexyl ester. | Bifunctional: Reactive acyl chloride, stable methyl ester. | sci-hub.se |

Structure

3D Structure

Properties

CAS No. |

535981-49-8 |

|---|---|

Molecular Formula |

C11H19ClO3 |

Molecular Weight |

234.72 g/mol |

IUPAC Name |

hexyl 5-chloro-5-oxopentanoate |

InChI |

InChI=1S/C11H19ClO3/c1-2-3-4-5-9-15-11(14)8-6-7-10(12)13/h2-9H2,1H3 |

InChI Key |

VAHUUQJLMKNLEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)CCCC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Hexyl 5 Chloro 5 Oxopentanoate

Strategies for Carbon-Carbon Bond Formation Involving Halo-Acyl Moieties

A key aspect of synthesizing derivatives of Hexyl 5-chloro-5-oxopentanoate involves the strategic formation of new carbon-carbon bonds. This is often accomplished by utilizing the reactivity of the halo-acyl portion of the molecule, specifically a 5-chloro-5-oxopentanoyl intermediate.

The 5-chloro-5-oxopentanoyl group, essentially an acyl chloride attached to a four-carbon chain with a terminal ester, is a potent electrophile. This reactivity is harnessed in acylation reactions to forge new carbon-carbon bonds. The precursor for these reactions is typically 5-chloro-5-oxopentanoyl chloride , which can be generated from glutaric acid derivatives.

One of the classic methods for forming aryl ketones is the Friedel-Crafts acylation. byjus.com In this electrophilic aromatic substitution reaction, an acyl chloride reacts with an aromatic ring in the presence of a strong Lewis acid catalyst. byjus.com For a substrate like 5-chloro-5-oxopentanoyl chloride , this pathway allows for the introduction of the pentanoyl scaffold onto an aromatic or heteroaromatic ring.

The mechanism involves the formation of a highly electrophilic acylium ion, generated by the interaction of the acyl chloride with the Lewis acid catalyst (e.g., AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring, leading to a monoacylated product after deprotonation. byjus.com This method is particularly useful for synthesizing aryl ketone derivatives that can be further elaborated.

| Catalyst | Typical Reaction Conditions | Key Characteristics |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Anhydrous conditions, often in a non-polar solvent like CS₂ or nitrobenzene. | Highly reactive and widely used, but requires more than stoichiometric amounts due to complexation with the ketone product. |

| Iron(III) Chloride (FeCl₃) | Similar to AlCl₃, but generally a milder catalyst. | A less potent but often effective alternative to AlCl₃. |

| Zinc Chloride (ZnCl₂) | Often requires higher temperatures. | A milder Lewis acid, useful for more sensitive substrates. |

The carbonyl carbon of an acyl chloride is highly electrophilic and susceptible to attack by nucleophiles. futurelearn.com While reactions with heteroatom nucleophiles (like alcohols or amines) are common, carbon-based nucleophiles can also be employed to form new carbon-carbon bonds, typically resulting in ketones. This process occurs via a nucleophilic addition-elimination mechanism. chemguide.co.ukmasterorganicchemistry.com

Organometallic reagents are the most common source of carbon nucleophiles for this transformation. However, the choice of reagent is critical to prevent over-addition.

Organocuprates (Gilman Reagents) : Reagents like lithium dialkylcuprates (R₂CuLi) are relatively soft nucleophiles. chemistrysteps.com They react efficiently with highly reactive acyl chlorides to form ketones but are generally unreactive towards the resulting ketone product. chemistryscore.comchemistrysteps.comorganicchemistrytutor.com This selectivity makes them ideal for synthesizing ketones from acyl chlorides in high yield. chemistrysteps.compressbooks.pub The reaction involves the transfer of one alkyl group from the cuprate (B13416276) to the acyl chloride, followed by the elimination of the chloride ion. chemistryscore.com

Organocadmium Reagents : Similar to organocuprates, dialkylcadmium reagents (R₂Cd), often prepared in situ from a Grignard reagent and cadmium chloride, react with acyl chlorides to produce ketones without significant formation of the tertiary alcohol byproduct. byjus.comquora.com

Grignard Reagents : Standard Grignard reagents (RMgX) are highly reactive and typically add twice to acyl chlorides, first forming a ketone which then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. pressbooks.pubstackexchange.com However, specialized conditions, such as using a ligand like bis[2-(N,N-dimethylamino)ethyl] ether, can moderate the Grignard reagent's reactivity, allowing for the selective synthesis of ketones from aryl acid chlorides. wisc.eduorganic-chemistry.org

| Reagent Type | Example | Primary Product with Acyl Chloride | Key Advantage/Disadvantage |

|---|---|---|---|

| Organocuprate (Gilman) | (CH₃)₂CuLi | Ketone | Advantage: Highly selective for ketone formation. organicchemistrytutor.com |

| Organocadmium | (CH₃)₂Cd | Ketone | Advantage: Good selectivity. Disadvantage: Toxicity of cadmium compounds. quora.com |

| Grignard (Standard) | CH₃MgBr | Tertiary Alcohol | Disadvantage: Reacts twice, difficult to stop at the ketone stage. stackexchange.com |

| Grignard (Moderated) | CH₃MgBr + Lewis Base Ligand | Ketone | Advantage: Allows for selective ketone synthesis using common Grignard reagents. wisc.edu |

Modern synthetic chemistry relies heavily on transition metal-catalyzed cross-coupling reactions to form C-C bonds. nih.gov Pentanoate scaffolds, such as derivatives of this compound, can be functionalized to participate in these powerful reactions. For instance, the terminal chloro-acyl group can be transformed, or the pentanoate chain itself could bear a leaving group suitable for coupling.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgmdpi.com A pentanoate derivative could be converted into a boronic ester to act as the nucleophilic partner in a Suzuki coupling. researchgate.netacs.org

Negishi Coupling : This involves the reaction of an organozinc compound with an organic halide or triflate, also typically catalyzed by palladium or nickel. researchgate.net Negishi couplings are known for their high functional group tolerance, making them suitable for complex molecules containing ester groups. acs.orgnih.govakjournals.com A functionalized pentanoate could be prepared as either the organozinc reagent or the halide partner. acs.org

These strategies allow for the modular construction of complex molecules by connecting the pentanoate backbone to a wide variety of aryl, heteroaryl, or vinyl fragments. researchgate.netresearchgate.netmdpi.com

Acylation Reactions Utilizing 5-Chloro-5-oxopentanoyl Intermediates

Friedel-Crafts Acylation and Related Electrophilic Aromatic Substitution Pathways

Synthetic Routes for Introducing the Hexyl Ester Moiety

The formation of the hexyl ester is a critical step in the synthesis of the title compound. This can be achieved either by starting with a pre-formed hexyl ester and modifying the carbon chain or, more commonly, by forming the ester bond as one of the final steps.

The most direct method to introduce the hexyl ester is through the reaction of a suitable pentanoic acid derivative with hexanol . researchgate.net There are two primary approaches depending on the starting material's activation state.

From an Acyl Chloride : The reaction between an acyl chloride and an alcohol is a rapid and generally irreversible method to form an ester. youtube.com In this case, 5-chloro-5-oxopentanoyl chloride would react with hexanol. The reaction proceeds via a nucleophilic addition-elimination mechanism where the alcohol attacks the electrophilic carbonyl carbon. youtube.com Often, a non-nucleophilic base like pyridine (B92270) is added to neutralize the HCl byproduct. vaia.com

Fischer Esterification : This classic method involves reacting a carboxylic acid, such as 5-chloropentanoic acid , with an alcohol (hexanol) in the presence of a strong acid catalyst (e.g., H₂SO₄). cymitquimica.comscribd.com The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water that is formed during the reaction. cymitquimica.com

| Method | Carboxylic Acid Derivative | Alcohol | Reagents/Catalysts | Key Features |

|---|---|---|---|---|

| Acyl Chloride Route | 5-chloro-5-oxopentanoyl chloride | Hexanol | Pyridine or other non-nucleophilic base (optional) | Fast, high-yielding, and irreversible reaction. youtube.com |

| Fischer Esterification | 5-chloropentanoic acid cymitquimica.comtesisenred.netgoogle.com | Hexanol | Strong acid catalyst (e.g., H₂SO₄, HCl) | Reversible equilibrium; requires forcing conditions (e.g., excess alcohol, water removal). scribd.com |

Transesterification Approaches for Alkyl Chain Variation

Transesterification is a process where the alkyl group of an ester is exchanged with another alkyl group by reacting the ester with an alcohol. wikipedia.org This method can be employed to vary the alkyl chain of esters, and in principle, could be applied to this compound to synthesize other alkyl 5-chloro-5-oxopentanoates. The reaction can be catalyzed by either acids or bases. wikipedia.org

For instance, reacting this compound with a different alcohol (R'-OH) in the presence of a suitable catalyst could lead to the formation of a new ester. To drive the equilibrium towards the desired product, a large excess of the new alcohol is typically used, or the displaced hexanol is removed from the reaction mixture, for example, by distillation. wikipedia.org

The reaction rate and efficiency of transesterification can be influenced by the polarity of the ester and the length of the alkyl chain. researchgate.net Both homogeneous catalysts, like sulfuric acid, and heterogeneous catalysts, such as solid acid resins, can be used. researchgate.netmdpi.com

Precursor Synthesis and Functional Group Interconversions Leading to the Compound

The synthesis of this compound relies on the availability of its key precursor, 5-chlorovaleryl chloride. This section details the synthesis of this precursor.

Synthesis of 5-Chloropentanoic Acid and its Acid Chloride Precursors

5-Chlorovaleryl chloride, also known as 5-chloropentanoyl chloride, is a crucial intermediate. google.comchemicalbook.com It is typically synthesized from 5-chloropentanoic acid. There are several reported methods for the synthesis of 5-chloropentanoic acid.

One common industrial method involves starting from 1,4-dichlorobutane. This is reacted with sodium cyanide in a phase-transfer catalyzed reaction to produce 5-chlorovaleronitrile. Subsequent hydrolysis of the nitrile group with a strong acid like hydrochloric acid yields 5-chloropentanoic acid. chemicalbook.comgoogle.com

Another approach starts with cyclopentanone, which is oxidized to δ-valerolactone. The lactone is then opened and chlorinated to give 5-chloropentanoic acid. A novel method describes the synthesis of 5-chlorovaleric acid from 1-bromo-3-chloropropane (B140262) and diethyl malonate. google.com

Conversion of Carboxylic Acids to Acyl Chlorides for Subsequent Esterification

The conversion of the carboxylic acid group of 5-chloropentanoic acid into an acyl chloride is a standard and essential transformation for the subsequent esterification step. libretexts.org Several reagents can be used for this purpose, with thionyl chloride (SOCl₂) being one of the most common and effective. thieme-connect.de

The reaction of 5-chloropentanoic acid with thionyl chloride effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, producing 5-chlorovaleryl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. thieme-connect.de The reaction is often carried out in an inert solvent.

The general reaction is:

HOOC(CH2)3COCl + SOCl2 → ClCO(CH2)3COCl + SO2 + HCl

A detailed industrial process describes the reaction of 5-chloropentanoic acid with thionyl chloride at a controlled temperature of 20-30°C for 18 hours to produce 5-chlorovaleryl chloride. chemicalbook.com

Optimization of Reaction Conditions and Yield Enhancement in Complex Bifunctional Syntheses

The synthesis of a bifunctional molecule like this compound requires careful optimization of reaction conditions to maximize the yield and minimize side reactions. Key parameters that can be adjusted include the choice of solvent, reaction temperature, stoichiometry of reactants, and the type and amount of catalyst or base used.

For the esterification of an acyl chloride with an alcohol, the reaction is typically fast and exothermic. chemguide.co.uk Using an excess of the alcohol can help to drive the reaction to completion. sparkl.me The choice of a non-protic, inert solvent is important to prevent unwanted reactions with the acyl chloride. researchgate.net Temperature control, especially during the initial addition of reagents, is crucial to manage the exothermicity of the reaction. google.com

In the context of bifunctional compounds, chemoselectivity can be a major challenge. For instance, in the synthesis of this compound, it is important that the hexanol selectively reacts with the acyl chloride functionality without affecting the chloro-substituent on the pentanoyl chain. Fortunately, the acyl chloride is significantly more reactive towards nucleophilic attack by an alcohol than the alkyl chloride.

Purification and Isolation Methodologies for Mixed Functional Group Compounds

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The presence of two different functional groups, an ester and an acyl chloride, along with potential impurities such as unreacted starting materials, the base, and its salt, necessitates a carefully designed purification strategy.

A typical workup procedure for an esterification reaction involving an acyl chloride and an alcohol would involve several steps. First, the reaction mixture is usually washed with a dilute aqueous acid (like dilute HCl) to remove any excess tertiary amine base. This is followed by a wash with a dilute aqueous base (like sodium bicarbonate solution) to remove any unreacted carboxylic acid that might be present due to hydrolysis of the acyl chloride. Finally, a wash with brine (saturated NaCl solution) is performed to remove any remaining water-soluble impurities.

After the aqueous workup, the organic layer containing the product is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbons.

The ¹H NMR spectrum of Hexyl 5-chloro-5-oxopentanoate is expected to show distinct signals corresponding to the protons of the hexyl ester group and the pentanoyl backbone. Based on the analysis of similar compounds, such as Hexyl 5-amino-4-oxopentanoate (B1257902) and other short-chain esters, the following proton resonances can be predicted. unige.ch

The methylene (B1212753) protons of the hexyl chain would appear as a series of multiplets in the upfield region of the spectrum. The terminal methyl group (H-6') is anticipated to be a triplet at approximately 0.9 ppm. The methylene groups of the hexyl chain (H-2' to H-5') would likely resonate as multiplets between 1.2 and 1.7 ppm. The methylene group adjacent to the ester oxygen (H-1') is expected to be deshielded, appearing as a triplet around 4.1 ppm.

For the pentanoate chain, the methylene protons adjacent to the ester carbonyl (H-2) and the acyl chloride (H-4) would be the most downfield due to the electron-withdrawing effects of these functional groups. The protons at C-2 are expected to appear as a triplet around 2.4 ppm, while the protons at C-4, being adjacent to the highly deshielding acyl chloride group, would likely resonate at a lower field, around 3.0 ppm. The central methylene protons (H-3) would be expected to show a multiplet around 2.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' (CH₃) | ~0.9 | t | ~7.0 |

| H-2' to H-5' (CH₂) | ~1.2-1.7 | m | - |

| H-1' (OCH₂) | ~4.1 | t | ~6.7 |

| H-3 (CH₂) | ~2.0 | p | ~7.2 |

| H-2 (CH₂COOR) | ~2.4 | t | ~7.4 |

| H-4 (CH₂COCl) | ~3.0 | t | ~7.2 |

Note: The predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides crucial information on the carbon framework of the molecule. For this compound, the chemical shifts of the two carbonyl carbons are particularly diagnostic. The ester carbonyl carbon (C-1) is expected to resonate in the typical range for esters, around 173 ppm. In contrast, the acyl chloride carbonyl carbon (C-5) is significantly more deshielded due to the strong electron-withdrawing effect of the chlorine atom and is predicted to appear further downfield, at approximately 178-180 ppm. This significant difference in chemical shifts allows for the unambiguous assignment of the two carbonyl groups.

The carbons of the hexyl chain would appear in the upfield region, with the terminal methyl carbon (C-6') resonating at approximately 14 ppm and the other methylene carbons (C-2' to C-5') appearing between 22 and 31 ppm. The carbon atom bonded to the ester oxygen (C-1') is expected at around 65 ppm. For the pentanoate chain, the methylene carbons (C-2, C-3, and C-4) would resonate in the range of 20-45 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6' (CH₃) | ~14.0 |

| C-2' to C-5' (CH₂) | ~22.5 - 31.5 |

| C-1' (OCH₂) | ~65.0 |

| C-3 (CH₂) | ~20.0 |

| C-2 (CH₂COOR) | ~33.0 |

| C-4 (CH₂COCl) | ~45.0 |

| C-1 (Ester C=O) | ~173.0 |

| C-5 (Acyl Chloride C=O) | ~179.0 |

Note: The predicted values are based on analogous compounds like methyl 5-chloro-5-oxopentanoate and general ¹³C NMR correlations. rsc.org

To definitively establish the structural connectivity of this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

A COSY spectrum would reveal the correlations between adjacent protons, confirming the spin systems of the hexyl and pentanoate chains. For instance, correlations would be observed between H-1' and H-2', and between H-2, H-3, and H-4.

An HMQC (or HSQC) spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the carbon signals for each protonated carbon in the molecule.

Finally, an HMBC spectrum would provide information about long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connections between quaternary carbons (like the carbonyls) and nearby protons. Key HMBC correlations would include the correlation between the H-1' protons of the hexyl group and the ester carbonyl carbon (C-1), as well as correlations between the H-2 and H-3 protons and the ester carbonyl carbon. Similarly, correlations between the H-3 and H-4 protons and the acyl chloride carbonyl carbon (C-5) would confirm the structure of the pentanoyl chain.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis of Ester and Acyl Chloride Carbonyls

Infrared (IR) Spectroscopy for Diagnostic Carbonyl and Carbon-Chlorine Stretching Frequencies

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. In this compound, the most prominent and diagnostic absorption bands are those of the two carbonyl groups and the carbon-chlorine bond.

The ester carbonyl (C=O) stretching vibration is expected to appear as a strong band in the region of 1735-1750 cm⁻¹. The acyl chloride carbonyl (C=O) stretching frequency is characteristically higher than that of an ester due to the inductive effect of the chlorine atom, and it is predicted to be observed as a very strong band around 1800-1815 cm⁻¹. The presence of these two distinct and intense carbonyl absorptions is a key feature in the IR spectrum of this compound.

Additionally, the stretching vibration of the carbon-chlorine (C-Cl) single bond in the acyl chloride functional group is expected to produce a moderate to strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-O stretching vibrations of the ester group would also be present, likely appearing as two bands in the 1000-1300 cm⁻¹ region.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1800 - 1815 | Strong |

| C=O (Ester) | 1735 - 1750 | Strong |

| C-O Stretch (Ester) | 1000 - 1300 | Medium-Strong |

| C-Cl Stretch (Acyl Chloride) | 600 - 800 | Medium-Strong |

Note: The predicted values are based on characteristic IR absorption frequencies for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

The nominal molecular weight of this compound (C₁₁H₁₉ClO₃) is 234.10 g/mol for the ³⁵Cl isotope and 236.09 g/mol for the ³⁷Cl isotope. The mass spectrum would therefore show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the [M]⁺ and [M+2]⁺ peaks having a relative intensity ratio of approximately 3:1.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for esters is the McLafferty rearrangement, which would lead to the loss of a neutral hexene molecule (C₆H₁₂) and the formation of a radical cation with an m/z corresponding to the remaining acid portion. Another likely fragmentation is the cleavage of the C-O bond of the ester, leading to the formation of a hexyl cation ([C₆H₁₃]⁺, m/z 85) or a hexoxy radical.

Cleavage adjacent to the carbonyl groups is also expected. Loss of the chlorine atom would result in an acylium ion. Fragmentation of the pentanoate chain can also occur, leading to smaller charged fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₁₁H₁₉ClO₃.

The calculated exact mass for the [M]⁺ ion of this compound is 234.1023 for the ³⁵Cl isotope and 236.0993 for the ³⁷Cl isotope. Experimental HRMS data that matches these calculated values to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition, thus confirming the identity of the compound. For instance, HRMS data has been used to confirm the elemental composition of similar compounds with high accuracy. unige.ch

Fragmentation Pathways of Acyl Chlorides and Esters in the Presence of Alkyl Halides

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. The fragmentation of this compound would be expected to exhibit characteristics of both its acyl chloride and hexyl ester functionalities.

The presence of chlorine is a key diagnostic feature in the mass spectrum, as it will produce a characteristic M+2 peak with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the 35Cl and 37Cl isotopes. scitechnol.com The molecular ion peak itself may be weak or absent due to the high reactivity of the acyl chloride group. aocs.org

Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: A common fragmentation for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion (R-C≡O+). aocs.orgnih.gov For the target molecule, this would result in a significant peak corresponding to the hexoxycarbonylpentanoyl cation. Another alpha-cleavage could lead to the loss of the hexyl group.

McLafferty Rearrangement: The hexyl ester portion of the molecule is susceptible to the McLafferty rearrangement, a characteristic fragmentation of esters with a sufficiently long alkyl chain. nih.gov This involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the Cα-Cβ bond, leading to the elimination of a neutral alkene (hexene in this case) and the formation of a charged enol.

Loss of the Hexoxy Group: Cleavage of the ester C-O bond can lead to the loss of the hexyloxy radical (•O(CH2)5CH3) or a hexene molecule through a rearrangement, resulting in an acylium ion derived from the pentanoyl chloride moiety. nih.govmdpi.com

The fragmentation of a closely related compound, hexyl chloroformate (C7H13ClO2), provides insight into the expected fragmentation of the acyl chloride portion. nist.govnist.gov Its electron ionization mass spectrum shows characteristic peaks that can be attributed to the loss of chlorine and fragmentation of the hexyl chain.

Table 1: Postulated Major Mass Spectral Fragments of this compound

| m/z Value | Postulated Fragment Structure | Fragmentation Pathway |

| [M-Cl]+ | [C11H19O3]+ | Alpha-cleavage: Loss of chlorine radical |

| [M-C6H13]+ | [C5H6ClO2]+ | Alpha-cleavage: Loss of hexyl radical |

| [M-C6H12]+• | [C5H8ClO3]+• | McLafferty rearrangement of the hexyl ester |

| [M-OC6H13]+ | [C5H6ClO]+ | Cleavage of the ester C-O bond |

| 85 | [C6H13]+ | Hexyl cation |

| 43 | [C3H7]+ | Propyl fragment from the hexyl chain |

This table is based on theoretical fragmentation patterns and analogies with similar compounds.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity. researchgate.netsielc.comopendata.czresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. Due to the reactivity of the acyl chloride group, especially its sensitivity to hydrolysis, HPLC analysis of this compound requires careful method development. researchgate.net

Reversed-phase HPLC (RP-HPLC) with a C18 or C8 column would be a primary choice for separation. nih.gov A non-aqueous mobile phase, or one with a very low water content, would be necessary to prevent on-column degradation of the acyl chloride. A mixture of acetonitrile (B52724) and a non-aqueous buffer or an aprotic solvent could be employed. researchgate.net

For quantitative analysis, a UV detector would be suitable, as the carbonyl groups of the ester and acyl chloride provide chromophores. The wavelength of detection would likely be in the low UV region (around 205-220 nm) for maximum sensitivity. In cases where the chromophore is weak, derivatization of the acyl chloride with a UV-active or fluorescent tag could be performed prior to analysis to enhance detection. core.ac.ukmdpi.com

Table 2: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Hexane |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table represents a starting point for method development and is based on general principles for related compounds.

Gas Chromatography (GC) for Volatile Product Separation and Identification

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. sigmaaldrich.com Given the boiling point of related compounds, this compound is expected to be sufficiently volatile for GC analysis. sigmaaldrich.com However, the thermal stability of the acyl chloride group must be considered, as degradation can occur at high injector or column temperatures.

A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), would be appropriate for the separation. researchgate.net Temperature programming would be necessary to elute the compound in a reasonable time with good peak shape. oup.com

When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification based on both retention time and mass spectrum. astm.orgchemicalbook.com For quantitative analysis, a flame ionization detector (FID) can be used, which offers good sensitivity for organic compounds. iu.edu

Derivatization is a common strategy in GC analysis to improve the volatility and thermal stability of analytes. guidechem.comfishersci.se For instance, the acyl chloride could be converted to a more stable ester or amide derivative prior to injection. guidechem.com

Table 3: Postulated GC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 250 °C (with consideration for thermal lability) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

This table represents a starting point for method development and is based on general principles for related compounds.

Reaction Mechanisms and Chemical Transformations of Hexyl 5 Chloro 5 Oxopentanoate

Nucleophilic Acyl Substitution Reactions at the Acyl Chloride Moiety

The acyl chloride is the more reactive of the two functional groups and readily undergoes nucleophilic acyl substitution. This reaction proceeds via a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon. The subsequent elimination of the chloride ion, a good leaving group, reforms the carbonyl double bond. libretexts.org

The formation of esters and amides from acyl chlorides is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com

Ester Formation: When Hexyl 5-chloro-5-oxopentanoate reacts with an alcohol, a new ester is formed at the acyl chloride position. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the HCl gas that is produced. The mechanism involves the nucleophilic attack of the alcohol's oxygen on the acyl chloride's carbonyl carbon, followed by the expulsion of the chloride ion.

Amide Formation: Similarly, the reaction with a primary or secondary amine yields an amide. researchgate.net This reaction is generally faster than ester formation due to the higher nucleophilicity of amines compared to alcohols. The mechanism follows the same nucleophilic acyl substitution pathway. nih.gov In some cases, the formation of amides from esters can be catalyzed by transition metal complexes, such as ruthenium PNN pincer complexes, even at low temperatures. nih.gov

| Reactant | Product | Conditions |

| Alcohol (R'-OH) | Hexyl 5-(alkoxy)-5-oxopentanoate | Pyridine or other non-nucleophilic base |

| Amine (R'R''NH) | Hexyl 5-(dialkylamino)-5-oxopentanoate | Typically no catalyst needed, can be done at room temperature |

Organometallic reagents, such as Grignard reagents (R-MgX) and organocuprates (R₂CuLi), are powerful nucleophiles used for creating new carbon-carbon bonds. organic-chemistry.orgmsu.eduyoutube.com

Reaction with Grignard Reagents: The reaction of this compound with a Grignard reagent would primarily occur at the highly reactive acyl chloride. This would lead to the formation of a ketone. However, due to the high reactivity of Grignard reagents, a second addition to the newly formed ketone can occur, resulting in a tertiary alcohol. To favor the formation of the ketone, the reaction is often carried out at low temperatures and with a controlled amount of the Grignard reagent.

Reaction with Organocuprates (Gilman Reagents): Organocuprates are generally less reactive than Grignard reagents and are known to selectively react with acyl chlorides to form ketones without the over-addition side reaction. routledge.com Therefore, treating this compound with a Gilman reagent would be a more controlled method to synthesize a δ-keto ester.

| Organometallic Reagent | Product | Key Features |

| Grignard Reagent (R-MgX) | Ketone (potential for tertiary alcohol over-addition) | Highly reactive, may require careful temperature control. youtube.com |

| Organocuprate (R₂CuLi) | Ketone | Less reactive and more selective for ketone formation. routledge.com |

Mechanistic Investigations of Ester and Amide Formation

Transformations Involving the Ester Functionality

The hexyl ester group is less reactive than the acyl chloride and can be transformed under specific conditions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon. masterorganicchemistry.com The resulting carboxylate is deprotonated under the basic conditions, driving the reaction to completion. masterorganicchemistry.com

Transesterification: This reaction involves the conversion of the hexyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile instead of water. Lipases are also effective catalysts for transesterification reactions under milder conditions.

| Reaction | Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 5-Chloro-5-oxopentanoic acid |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, heat | Sodium 5-chloro-5-oxopentanoate |

| Transesterification | R'-OH, H⁺ or RO⁻ | New ester + Hexanol |

Reactivity of the Remote Carbon-Chlorine Bond

The term "remote carbon-chlorine bond" in the context of this compound is ambiguous. The primary carbon-chlorine bond is at the acyl chloride functionality. A search for a "remote" C-Cl bond, such as on the hexyl chain, did not yield specific information for this compound. However, if we consider a hypothetical isomer where the chlorine is on the alkyl chain, its reactivity would be governed by nucleophilic substitution reactions.

The reactivity of an alkyl halide in nucleophilic substitution depends on the structure of the alkyl group (primary, secondary, or tertiary) and the reaction conditions. masterorganicchemistry.commasterorganicchemistry.com

SN2 Mechanism: A primary alkyl halide would favor an SN2 mechanism. This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This results in an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com Strong, non-bulky nucleophiles and polar aprotic solvents favor the SN2 reaction.

SN1 Mechanism: A tertiary alkyl halide would favor an SN1 mechanism. This is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com This mechanism leads to a racemic mixture of products if the carbon is chiral. youtube.com Weak nucleophiles and polar protic solvents favor the SN1 reaction. youtube.com Secondary alkyl halides can undergo both SN1 and SN2 reactions, and the predominant pathway depends on the specific nucleophile, solvent, and temperature.

| Mechanism | Substrate Preference | Nucleophile | Solvent | Stereochemistry |

| SN2 | Primary > Secondary >> Tertiary | Strong | Polar Aprotic | Inversion |

| SN1 | Tertiary > Secondary >> Primary | Weak | Polar Protic | Racemization |

Intramolecular Cyclization Pathways for Lactone or Heterocycle Formation

The structure of this compound does not lend itself to direct intramolecular cyclization to a simple lactone without prior modification. A typical lactone formation involves the intramolecular attack of a hydroxyl group on an activated carbonyl. youtube.com However, alternative cyclization pathways are plausible under specific reaction conditions.

One potential pathway is a base-mediated intramolecular condensation, analogous to the Dieckmann cyclization. fiveable.me In the presence of a strong, non-nucleophilic base, a proton can be abstracted from the carbon alpha to the ester carbonyl (C-4), generating an enolate. This enolate can then act as an internal nucleophile, attacking the highly electrophilic acyl chloride carbon (C-5). This process would result in the formation of a six-membered cyclic β-keto ester, specifically 2-hexyl-6-oxocyclohexane-1-carboxylate. The formation of five- or six-membered rings through such intramolecular reactions is generally favored. fiveable.me

Another possibility involves the intramolecular attack of the ester's carbonyl oxygen on the acyl chloride. While less common, such cyclizations can be promoted under certain conditions, potentially with Lewis acid catalysis, to form a cyclic acyloxonium ion intermediate.

It is important to note that these cyclization reactions compete with intermolecular reactions, especially at higher concentrations. The efficiency of intramolecular pathways is often increased by employing high-dilution conditions. Studies on related alkynyl esters have demonstrated that intramolecular cyclization can be achieved using base catalysis. rsc.orgnih.gov

Competitive Reactivity, Regioselectivity, and Chemoselectivity in Bifunctional Transformations

The key to understanding the reactivity of this compound lies in the concept of chemoselectivity, which arises from the differential reactivity of its two functional groups. The acyl chloride is substantially more reactive toward nucleophiles than the hexyl ester. fiveable.mestudyrocket.co.uk This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which makes the acyl chloride's carbonyl carbon significantly more electrophilic. Furthermore, the chloride ion is an excellent leaving group compared to the hexyloxide group of the ester. vaia.com

The general order of reactivity for carboxylic acid derivatives is: Acyl Chloride > Anhydride > Ester > Amide fiveable.me

Consequently, in reactions with a wide array of nucleophiles, substitution will occur preferentially at the acyl chloride position. For instance, reaction with an alcohol would selectively form a new ester at C-5, yielding a diester, while the hexyl ester at C-1 remains intact. chemguide.co.uk Similarly, reaction with an amine would selectively produce an amide at C-5.

This predictable chemoselectivity allows this compound to be used as a building block in organic synthesis, where the more reactive acyl chloride can be transformed first, leaving the less reactive ester available for subsequent reactions under different conditions.

The following table illustrates the expected major product from the reaction of this compound with various nucleophiles under conditions that favor monosubstitution.

Theoretical and Computational Studies on Reaction Pathways

Computational chemistry offers powerful tools for analyzing the complex reaction pathways of bifunctional molecules like this compound. rsc.orgumn.edu Theoretical models can elucidate the underlying factors governing the chemoselectivity observed in experiments by examining the potential energy surfaces of competing reaction mechanisms. unipg.it These studies are particularly valuable for understanding transition states, which are transient and cannot be observed directly through experiment. umn.edu

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms, including nucleophilic acyl substitution. mdpi.com By applying DFT, it is possible to model the transition states for nucleophilic attack on both the acyl chloride and the ester carbonyls of this compound. These calculations can determine the activation energy (energy barrier) for each pathway.

The results of such calculations consistently show a significantly lower energy barrier for the attack on the acyl chloride compared to the ester. acs.org This computational finding provides a quantitative explanation for the experimentally observed chemoselectivity. The lower activation energy for the acyl chloride pathway confirms that this reaction is kinetically favored, proceeding at a much faster rate than the corresponding reaction at the ester site. researchgate.netresearchgate.net DFT calculations have been successfully used to rationalize reaction energies and stabilities in processes involving lactone formation and ester derivatization. nih.govresearchgate.net

The table below presents a hypothetical, yet chemically representative, comparison of activation energies for the reaction of this compound with a generic nucleophile (e.g., an alcohol), as would be predicted by DFT calculations.

Beyond calculating static energy barriers, computational modeling can simulate the dynamic behavior of this compound in various reaction environments. epa.gov Advanced models can incorporate the effects of solvent, temperature, and catalysts on reactivity and selectivity.

For example, solvent models can be either implicit (treating the solvent as a continuous medium) or explicit (including individual solvent molecules). These simulations can reveal how polar solvents might stabilize the charged tetrahedral intermediate in nucleophilic acyl substitution, thereby affecting reaction rates. rsc.org

Furthermore, computational models can be used to study catalytic cycles. If a Lewis acid catalyst were used to activate one of the carbonyl groups, modeling could predict which carbonyl would interact more strongly with the catalyst and how this interaction would alter the activation energies of the competing pathways. Such computational studies are essential for designing new synthetic methods and for optimizing reaction conditions to achieve desired outcomes with high selectivity. mdpi.com

Table of Mentioned Compounds

Applications As a Versatile Synthetic Intermediate

Utilization in the Synthesis of Advanced Organic Molecules

Hexyl 5-chloro-5-oxopentanoate and its analogs serve as key starting materials or intermediates in the synthesis of a variety of advanced organic molecules, ranging from heterocyclic compounds to complex pharmaceutical ingredients.

The synthesis of macrocyclic lactones, a class of compounds with significant biological activity, often involves ring-closing reactions of linear precursors. smolecule.comresearchgate.net While direct evidence for the use of this compound in macrocyclization is not extensively documented, the general strategies for synthesizing these large rings often rely on bifunctional molecules that can undergo intramolecular reactions. The structure of this compound, with its two reactive ends, makes it a plausible candidate for such synthetic strategies.

In the broader context of heterocyclic synthesis, chloro-containing compounds are widely used. nih.gov For instance, derivatives of 5-oxopentanoic acid are used as building blocks for various heterocyclic systems. epo.org The reactivity of the acyl chloride in this compound allows for the introduction of the pentanoyl chain into a molecule, which can then be further manipulated to form a heterocyclic ring.

The application of chloro-oxopentanoate derivatives is more prominently documented in the synthesis of pharmaceutical intermediates. A notable example is the use of a related compound, (R)-methyl 5-chloro-3-methyl-5-oxopentanoate, in the synthesis of potent antagonists for the OXE receptor, which is a target for treatments of eosinophilic diseases. nih.gov This synthesis involves the reaction of the chloro-oxopentanoate with an indole (B1671886) derivative to construct a complex molecule with significant biological activity. nih.gov

Furthermore, the synthesis of 5-(5-Chloro-2-hexyl-1-methyl-1H-indol-3-yl)-3-methyl-5-oxo-pentanoic acid, a complex indole derivative with potential therapeutic applications, highlights the utility of such building blocks. scispace.comnih.gov The synthesis of its metabolites, such as the α-hydroxylated version, also relies on a chloro-oxopentanoate precursor, specifically methyl (R)-5-chloro-3-methyl-5-oxopentanoate. nih.gov These examples underscore the importance of this class of compounds in medicinal chemistry for accessing novel and complex molecular architectures.

In the realm of agrochemicals, various patents disclose the use of compounds containing hexyl and chloro-functionalized moieties in the preparation of herbicidal and pesticidal compositions. epo.orgjustia.com While a direct synthetic link to this compound is not always explicit, the presence of these structural motifs in patented agrochemical formulations suggests the potential utility of such intermediates in this industry. epo.org

Table 1: Examples of Pharmaceutical Intermediates Synthesized Using Chloro-oxopentanoate Derivatives

| Product | Precursor | Application |

| 5-(5-Chloro-2-hexyl-1-methyl-1H-indol-3-yl)-3-methyl-5-oxo-pentanoic acid | (R)-methyl 5-chloro-3-methyl-5-oxopentanoate | OXE receptor antagonist research |

| α-OH-230 (metabolite) | methyl (R)-5-chloro-3-methyl-5-oxopentanoate | Metabolism studies of OXE receptor antagonists |

The total synthesis of natural products and their analogs is a significant driver of innovation in organic chemistry. uvic.ca These endeavors often require versatile building blocks that allow for the efficient construction of complex stereochemistry and functionality. While no direct reports on the use of this compound in the total synthesis of natural product analogs were identified, the synthesis of complex molecules like the OXE receptor antagonists, which are designed to mimic endogenous ligands, can be considered a form of natural product analog synthesis. smolecule.com The structural complexity of these targets necessitates a reliable and versatile building block, a role that chloro-oxopentanoates can fulfill.

Building Block for Complex Pharmaceutical and Agrochemical Intermediates

Contributions to Polymer Chemistry and Material Science Through Directed Synthesis

The application of this compound and its analogs extends beyond pharmaceuticals and into the realm of polymer chemistry and material science. The bifunctional nature of these molecules allows for their incorporation into polymer backbones or as pendant groups, thereby modifying the properties of the resulting materials.

Patents have been filed that describe the use of hexyl esters and chloro-functionalized compounds in the preparation of polymers for various applications, including biomaterials and therapeutics. epo.orggoogle.com In a more specific example, methyl 5-chloro-5-oxopentanoate has been used in the synthesis of a novel carbazole-substituted fullerene derivative. unistra.fr This material was designed as an electron acceptor for bulk heterojunction organic photovoltaic cells, demonstrating a clear application in material science. unistra.fr The synthesis involved the acylation of a carbazole (B46965) derivative with methyl 5-chloro-5-oxopentanoate as a key step. unistra.fr

Table 2: Application in Material Science

| Material | Precursor | Application |

| Carbazole-substituted fullerene derivative | Methyl 5-chloro-5-oxopentanoate | Organic photovoltaic cells |

Development of Novel Synthetic Methodologies Leveraging its Bifunctional Nature

The presence of two distinct functional groups in this compound makes it an excellent substrate for the development of new synthetic methodologies. The differential reactivity of the acyl chloride and the ester allows for selective transformations, which is a cornerstone of modern synthetic strategy.

The bifunctional nature of the closely related methyl 5-chloro-5-oxopentanoate is highlighted for its utility in multistep syntheses where orthogonal reactivity is required. smolecule.com The acyl chloride can undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles, while the methyl ester can be selectively hydrolyzed or transesterified under different conditions. smolecule.com This allows for a stepwise construction of complex molecules from a single, versatile starting material. The development of synthetic routes towards complex targets, such as the pharmaceutical intermediates mentioned previously, inherently involves the creation of new and optimized synthetic methods for utilizing these building blocks. nih.gov

Future Research Directions and Emerging Trends

Exploration of Asymmetric Synthesis Routes for Chiral Derivatives

The development of chiral derivatives of Hexyl 5-chloro-5-oxopentanoate represents a significant frontier in its research trajectory. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is crucial for applications where stereochemistry plays a vital role, such as in pharmaceuticals and agrochemicals. Future research is anticipated to focus on establishing stereocenters within the pentanoate backbone, leading to novel chiral building blocks.

Methodologies that could be explored include:

Catalytic Asymmetric Synthesis : The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, could enable the enantioselective synthesis of α-chiral or β-chiral derivatives. thieme.denih.gov For instance, a rhodium-catalyzed C-H insertion or an iridium-catalyzed asymmetric allylation could be adapted to introduce chirality. nih.gov

Enzymatic Resolutions : Biocatalysis, employing enzymes like lipases, offers a green and highly selective method for resolving racemic mixtures of chiral pentanoates. capes.gov.br This approach could be applied to produce optically active forms of this compound derivatives.

A hypothetical research direction could involve the asymmetric reduction of a keto-precursor to introduce a chiral hydroxyl group, which can then be further functionalized. The table below illustrates potential research targets for the asymmetric synthesis of chiral pentanoate derivatives.

| Research Target | Proposed Asymmetric Method | Potential Catalyst/Enzyme | Desired Outcome |

| (R)-Hexyl 5-chloro-4-hydroxy-5-oxopentanoate | Asymmetric Ketone Reduction | Chiral Ruthenium Complex | High enantiomeric excess of the (R)-alcohol derivative |

| (S)-Hexyl 2-amino-5-chloro-5-oxopentanoate | Enantioselective Amination | Transaminase Enzyme | Synthesis of a key chiral amino acid precursor |

| Hexyl 5-chloro-3-methyl-5-oxopentanoate (Chiral) | Asymmetric Michael Addition | Chiral Organocatalyst | Control over the stereocenter at the 3-position |

The successful development of these asymmetric routes would significantly broaden the utility of this compound as a versatile chiral intermediate in organic synthesis.

Development of Sustainable and Green Chemistry Approaches in its Synthesis

In line with the growing emphasis on environmentally benign chemical processes, future research will undoubtedly focus on developing sustainable and green synthetic routes to this compound. The principles of green chemistry, such as waste prevention, use of safer solvents, and energy efficiency, will guide these efforts. jove.com

Key areas for green chemistry innovation include:

Greener Solvents and Reagents : Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally friendly alternatives such as acetonitrile (B52724) or even solvent-free conditions. jove.com The use of molecular oxygen as a green oxidant in catalytic reactions is another promising avenue. labmanager.comacs.org

Catalytic Methods : The development of highly efficient and recyclable catalysts can minimize waste and improve atom economy. labmanager.com Biocatalytic methods, using enzymes like lipases, are particularly attractive for their mild reaction conditions and high selectivity in ester synthesis. researchgate.net

Renewable Feedstocks : Investigating the synthesis of the pentanoate backbone from biomass-derived starting materials would significantly enhance the sustainability profile of this compound. rsc.org

The following table outlines potential green chemistry strategies for the synthesis of this compound.

| Green Chemistry Principle | Current Approach (Hypothetical) | Proposed Green Alternative | Expected Benefit |

| Waste Prevention | Stoichiometric reagents | Catalytic synthesis with high atom economy | Reduced by-product formation and resource consumption |

| Safer Solvents | Chlorinated solvents (e.g., DCM) | Acetonitrile, ionic liquids, or solvent-free conditions | Reduced environmental impact and improved worker safety |

| Energy Efficiency | High-temperature reactions | Microwave-assisted synthesis or reactions at ambient temperature using highly active catalysts | Lower energy consumption and reduced carbon footprint |

| Renewable Feedstocks | Petroleum-based precursors | Synthesis from biomass-derived furfural (B47365) or levulinic acid | Reduced reliance on fossil fuels and enhanced sustainability |

By integrating these green chemistry approaches, the synthesis of this compound can become more economically viable and environmentally responsible. researchgate.net

Advanced Computational Modeling for Predicting Novel Reactivity and Selectivity

Computational chemistry is a powerful tool for understanding and predicting chemical behavior, and its application to this compound is an emerging trend. Advanced computational modeling can provide deep insights into the compound's reactivity and selectivity, guiding experimental work and accelerating the discovery of new applications.

Future computational studies are likely to focus on:

Reaction Mechanism Elucidation : Using methods like Density Functional Theory (DFT) to investigate the mechanisms of reactions involving the acyl chloride and ester functionalities. researchgate.netnih.gov This can help in optimizing reaction conditions and predicting the formation of by-products. rsc.org

Predicting Reactivity : Computational models can predict the electrophilicity of the acyl chloride group and its susceptibility to nucleophilic attack, aiding in the design of new synthetic transformations. numberanalytics.com Thermodynamic and kinetic models can be developed to understand the formation of the acyl chloride itself. researchgate.net

Virtual Screening for Novel Reactions : By simulating the interaction of this compound with various reagents, computational methods can identify promising new reactions and catalysts before they are tested in the lab.

The table below presents examples of computational studies that could be undertaken to explore the chemical space of this compound.

| Computational Method | Research Question | Predicted Outcome | Potential Impact |

| DFT Calculations | What is the transition state geometry for the reaction with a specific nucleophile? | Detailed energy profiles and geometries of intermediates and transition states. | Optimization of reaction conditions for higher yield and selectivity. |

| Molecular Dynamics | How does the solvent environment affect the reactivity of the acyl chloride group? | Simulation of solvent-solute interactions and their impact on reaction barriers. | Rational selection of solvents for specific synthetic transformations. |

| QSAR Modeling | Can we predict the biological activity of derivatives based on their structure? | A predictive model linking structural features to potential biological effects. | Prioritization of synthetic targets for biological screening. |

The integration of these computational approaches will undoubtedly lead to a more profound understanding of the chemical properties of this compound and accelerate the development of its applications.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To meet potential industrial demand, the development of scalable and efficient manufacturing processes for this compound is essential. The integration of flow chemistry and automated synthesis platforms represents a major step towards achieving this goal. thechemicalengineer.com

Emerging trends in this area include:

Continuous Flow Synthesis : Transitioning from traditional batch processing to continuous flow chemistry can offer significant advantages, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. seqens.comnih.gov This is particularly beneficial for managing exothermic reactions and handling reactive intermediates. khimod-alcen.com

Automated Reaction Optimization : Automated platforms can rapidly screen a wide range of reaction parameters, such as temperature, pressure, and catalyst loading, to identify optimal conditions for the synthesis of this compound. nih.gov

Integrated Synthesis and Purification : Modern automated systems can combine reaction, work-up, and purification into a single, seamless process, significantly reducing manual labor and accelerating development timelines. acs.orgchemspeed.com

The following table illustrates the potential benefits of adopting flow chemistry and automation for the production of this compound.

| Technology | Key Advantage | Application to this compound Synthesis | Expected Outcome |

| Flow Chemistry | Enhanced safety and process control | Precise temperature control during the formation of the reactive acyl chloride intermediate | Reduced risk of runaway reactions and improved product purity |

| Automated Synthesis Platforms | High-throughput screening and optimization | Rapid identification of optimal catalysts and reaction conditions for esterification | Accelerated process development and increased efficiency |

| Integrated Systems | Reduced manual intervention and faster cycle times | Automated synthesis, work-up, and purification of the final product | Streamlined production process and lower manufacturing costs |

| Process Analytical Technology (PAT) | Real-time monitoring and quality control | In-line analysis of reaction progress to ensure consistent product quality | Improved process understanding and assurance of meeting product specifications |

The adoption of these advanced manufacturing technologies will be crucial for the successful commercialization of this compound and its derivatives, enabling their production in a safe, efficient, and cost-effective manner. seqens.com

Q & A

Q. How can researchers ensure comprehensive literature retrieval on structurally related compounds?

Q. What strategies mitigate publication bias when synthesizing existing data on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.